molecular formula C10H7NO6 B6299957 2-(2-Nitrobenzylidene)malonic acid CAS No. 103582-31-6

2-(2-Nitrobenzylidene)malonic acid

Cat. No.: B6299957
CAS No.: 103582-31-6
M. Wt: 237.17 g/mol
InChI Key: PWOSYAXUKPDKHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Nitrobenzylidene)malonic acid, also known as nitro malonic acid, is an organic compound that has been of great interest to the scientific community. It has a molecular formula of C10H7NO6 .


Synthesis Analysis

The synthesis of this compound could potentially involve a Knoevenagel condensation , a type of reaction that involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds . The process involves five separate reactions: deprotonation to give an enolate, SN2 reaction of the enolate nucleophile with an alkyl halide electrophile, acidic ester hydrolysis, decarboxylation to give an enol, and tautomerization of the enol back to the carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C10H7NO6/c12-9(13)7(10(14)15)5-6-3-1-2-4-8(6)11(16)17/h1-5H,(H,12,13)(H,14,15) . This indicates the presence of a nitro group attached to a benzylidene moiety, which is further connected to a malonic acid structure.


Chemical Reactions Analysis

The Knoevenagel condensation mentioned in the synthesis analysis is a key chemical reaction involving this compound . This reaction involves the formation of an enolate intermediate, which then reacts with an aldehyde. The resulting aldol undergoes base-induced elimination .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 237.17 g/mol . It is typically stored at temperatures between 2-8°C . The compound appears as a yellow to brown solid .

Scientific Research Applications

Chemoselective Reduction

2-(2-Nitrobenzylidene)malonic acid has been studied for its chemoselective reduction. A study demonstrated the selective reduction of the carbon–carbon double bond or the nitro group in nitrobenzylidene malonic diethyl ester, providing insights into hydride transfer mechanisms (Xu, Deng, & Yu, 1987).

Photoinduced Reactions

Research has explored the photoinduced reactions of polyfunctional nitroaromatics, including nitrobenzylidene malonic derivatives. The study found that irradiation in the presence of triethylamine leads to photoreduction and photosubstitution reactions (Latif et al., 1999).

Synthesis of Macrocyclic Schiff Base

The compound was used in the synthesis of a macrocyclic Schiff base from malonic acid and o-phenylenediamine. This research further explored the antibacterial properties of the resulting compounds (Yusuf, Salga, & Sani, 2018).

Photoreduction and Photosubstitution

A study on solar and ultraviolet N-dealkylation of derivatives in the presence of polycyclic nitroaromatic compounds showed that irradiation leads to mono-alkylated products, highlighting the complex interplay of photochemical reactions (Fawi & Latif, 2001).

Photochemistry of Nitrobenzylidene Acetals

Investigations into the photochemistry of 2-nitrobenzylidene acetals revealed efficient release of substrates through photolysis and subsequent hydrolysis. This study broadened the understanding of acetal photochemistry and its applications (Šebej et al., 2009).

Inhibition of Lipid Synthesis by Herbicides

This compound was tested among various herbicides for its effects on lipid synthesis. This research contributes to understanding the biochemical impact of different herbicides on plants (Mann & Pu, 1968).

Tissue Sulfhydryl Groups

The compound was used in a study to synthesize a water-soluble aromatic disulfide for determining sulfhydryl groups in biological materials. This research has implications for biochemistry and medical diagnostics (Ellman, 1959).

Biological Systems and ATP

The derivative has been used in the study of ATP-requiring biological systems. A specific application was the photolysis of caged ATP for structural and kinetic studies of biological systems (Mccray et al., 1980).

Electrowinning in Zinc Electrolyte

Research on the influence of malonic acid and triethyl-benzylammonium chloride on Zn electrowinning in zinc electrolyte included studies on the effects of additives like malonic acid, providing insights into industrial metal processing techniques (Zhang, Lafront, Ghali, & Houlachi, 2009).

Properties

IUPAC Name

2-[(2-nitrophenyl)methylidene]propanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO6/c12-9(13)7(10(14)15)5-6-3-1-2-4-8(6)11(16)17/h1-5H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOSYAXUKPDKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C(=O)O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544726
Record name [(2-Nitrophenyl)methylidene]propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103582-31-6
Record name [(2-Nitrophenyl)methylidene]propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Nitrobenzylidene)malonic acid
Reactant of Route 2
2-(2-Nitrobenzylidene)malonic acid
Reactant of Route 3
2-(2-Nitrobenzylidene)malonic acid
Reactant of Route 4
Reactant of Route 4
2-(2-Nitrobenzylidene)malonic acid
Reactant of Route 5
2-(2-Nitrobenzylidene)malonic acid
Reactant of Route 6
2-(2-Nitrobenzylidene)malonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.